molecular formula C16H20N2O6 B12795185 1-((Benzyloxy)carbonyl)prolylserine CAS No. 73912-83-1

1-((Benzyloxy)carbonyl)prolylserine

Cat. No.: B12795185
CAS No.: 73912-83-1
M. Wt: 336.34 g/mol
InChI Key: PMGNCMOZLHZLBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-((Benzyloxy)carbonyl)prolylserine can be synthesized through a series of chemical reactions involving the protection of amino groups and the formation of peptide bonds. One common method involves the use of benzyl chloroformate (Cbz-Cl) to protect the amino group of proline, followed by coupling with serine . The reaction conditions typically involve the use of organic solvents such as methanol and reagents like dicyclohexylcarbodiimide (DCC) for peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-((Benzyloxy)carbonyl)prolylserine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((Benzyloxy)carbonyl)prolylserine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of proline and serine residues, making it a versatile building block for the synthesis of complex peptides and proteins. Its dual functionality as a protecting group and a peptide component sets it apart from other similar compounds .

Properties

CAS No.

73912-83-1

Molecular Formula

C16H20N2O6

Molecular Weight

336.34 g/mol

IUPAC Name

3-hydroxy-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C16H20N2O6/c19-9-12(15(21)22)17-14(20)13-7-4-8-18(13)16(23)24-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,19H,4,7-10H2,(H,17,20)(H,21,22)

InChI Key

PMGNCMOZLHZLBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CO)C(=O)O

Origin of Product

United States

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